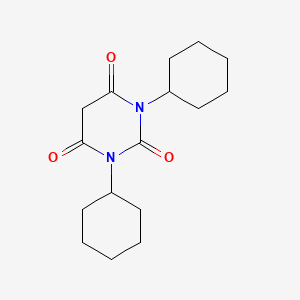

1,3-Dicyclohexylbarbituric acid

Descripción

Origin and Evolution of Barbituric Acid Derivatives in Chemical Sciences

The story of barbituric acid derivatives begins in 1864 with the first synthesis of the parent compound, barbituric acid, by the German chemist Adolf von Baeyer. orgsyn.org Initially, Baeyer produced barbituric acid by reducing 5,5-dibromobarbituric acid. orgsyn.org A more practical synthesis was later developed in 1879 by French chemist Édouard Grimaux, who utilized malonic acid and urea (B33335). orgsyn.org This foundational work paved the way for the exploration of a vast family of derivatives.

The general synthesis of barbituric acid involves the condensation reaction between a malonic acid derivative (like diethyl malonate) and urea. chemicalbook.com This method, often carried out in the presence of a strong base like sodium ethoxide, has been a cornerstone of organic synthesis for over a century. chemicalbook.com The versatility of this reaction allows for the introduction of various substituents at the 5-position of the pyrimidine (B1678525) ring, leading to a wide array of barbituric acid derivatives with diverse properties.

Significance of Barbituric Acid Core Structures in Organic and Medicinal Chemistry Research

The barbituric acid core, a pyrimidine heterocyclic skeleton, is a privileged structure in the realm of chemistry. orgsyn.org While barbituric acid itself is not pharmacologically active, its derivatives have been the subject of intense research due to their wide-ranging biological activities. orgsyn.org The core structure serves as a versatile building block, allowing chemists to synthesize a large number of compounds with tailored properties. cymitquimica.com

In medicinal chemistry, barbituric acid derivatives have a long history. The introduction of barbital (B3395916) in 1903 marked the beginning of their clinical use. orgsyn.org The core structure is fundamental to a class of compounds that have been investigated for various therapeutic applications. Beyond medicine, the barbituric acid framework is a valuable tool in organic synthesis, utilized in the creation of complex heterocyclic and carbocyclic compounds through various reactions.

Early Investigations and Elucidation of 1,3-Dicyclohexylbarbituric Acid's Role as a Research Intermediate

While the broader family of barbituric acid derivatives has been studied for over a century, the specific compound this compound appears to be a more modern development in the field of chemical research. Early literature primarily focuses on derivatives with smaller alkyl or aryl substituents at the nitrogen and carbon positions.

The synthesis of 1,3-disubstituted barbituric acids, such as the dicyclohexyl derivative, follows the classical condensation reaction. In this case, a malonic ester is reacted with 1,3-dicyclohexylurea (B42979) in the presence of a base like sodium ethoxide. A Chinese patent describes a method for preparing 1,3-dimethylbarbituric acid, which follows a similar principle of reacting a malonic ester with a disubstituted urea. cymitquimica.com

The primary role of this compound that has been elucidated is as a specialized research intermediate. Its significance lies in its use as a building block for the synthesis of more complex molecules. Notably, it has been identified as a key intermediate in the synthesis of Daprodustat, a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. cymitquimica.com This application highlights the compound's importance in the development of modern therapeutic agents. Further research into its potential applications is ongoing.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C16H24N2O3 | weylchem.comtcichemicals.com |

| Molecular Weight | 292.38 g/mol | tcichemicals.com |

| CAS Number | 35824-91-0 | tcichemicals.com |

| Appearance | White to Almost white powder | |

| Physical State (at 20°C) | Solid |

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZQJMWBZWAUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(=O)N(C2=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957235 | |

| Record name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35824-91-0 | |

| Record name | 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35824-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbituric acid, 1,3-dicyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035824910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 1,3 Dicyclohexylbarbituric Acid

Classical Synthetic Routes to 1,3-Dicyclohexylbarbituric Acid

The traditional methods for synthesizing the pyrimidine-2,4,6-trione core of this compound involve condensation reactions that form the heterocyclic ring.

Condensation of Malonic Acid with N,N'-Dicyclohexylcarbodiimide

A primary and effective method for the preparation of this compound involves the direct condensation of malonic acid with N,N'-dicyclohexylcarbodiimide (DCC). ijirt.org In this reaction, DCC serves as both the source of the dicyclohexylurea backbone and as a dehydrating agent to facilitate the cyclization.

The reaction is typically carried out by slowly adding a solution of DCC in an anhydrous solvent to a cooled solution of malonic acid. ijirt.org The process generates N,N'-dicyclohexylurea as a significant byproduct. A study on the optimization of this reaction explored various parameters, including solvents and temperature, to enhance the yield of the desired product. ijirt.org

A typical procedure involves dissolving malonic acid in anhydrous dichloromethane (B109758) and then adding a solution of N,N'-dicyclohexylcarbodiimide in the same solvent dropwise at a controlled temperature, for instance, 0°C. ijirt.org The reaction mixture is then stirred for a period at a slightly elevated temperature (e.g., 30-35°C) to promote the reaction. ijirt.org The resulting product can then be isolated and purified.

Reactions of N,N'-Dicyclohexylurea and Malonic Acid

Theoretically, this compound can also be synthesized through the condensation of N,N'-dicyclohexylurea (DCU) with malonic acid or its derivatives. This approach is analogous to the classical synthesis of barbituric acid from urea (B33335) and diethyl malonate. orgsyn.orgyoutube.com However, the direct condensation of a disubstituted urea like DCU with malonic acid is often more challenging and may require a dehydrating agent to drive the reaction towards the cyclized product. Agents such as phosphorus oxychloride or acetic anhydride (B1165640) have been used in similar condensations of urea with malonic acid. orgsyn.org

A significant challenge in this route is the management of the water byproduct from the condensation reaction. The byproduct of the DCC-malonic acid reaction is DCU, which is an insoluble solid. A key development has been a procedure where phosphorus oxychloride is added to the reaction mixture, which facilitates the dehydration of the insoluble DCU byproduct, enabling the reaction to proceed, even in a continuous flow setting. researchgate.net This suggests that for the direct reaction of DCU with malonic acid, a powerful dehydrating agent would be essential.

Reaction Condition Optimization and Yield Enhancement Strategies

To improve the efficiency and yield of this compound synthesis, various process parameters have been investigated. These include the choice of solvent, reaction temperature, and the use of catalysts and modern synthetic technologies.

Solvent Effects and Temperature Influence in this compound Synthesis

The choice of solvent and the reaction temperature have been shown to have a significant impact on the yield of this compound when synthesized from malonic acid and DCC. ijirt.org A systematic study demonstrated that the solvent plays a crucial role in the reaction's success. For instance, using dichloromethane as the solvent at a temperature of 30-35°C for 2 hours, followed by crystallization from isopropyl alcohol, resulted in a yield of 76.5%. ijirt.org In contrast, when toluene (B28343) was used as the solvent under similar conditions, the yield was significantly lower, at 50%. ijirt.org

The polarity of the crystallization solvent also affects the final yield, with an observed decrease in yield as the polarity of the crystallization solvent increases. ijirt.org Conversely, a higher solvent-to-reactant weight ratio was found to improve the product yield. ijirt.org Interestingly, extending the reaction time beyond 2 hours did not lead to a noticeable increase in the yield of this compound. ijirt.org

| Solvent | Temperature (°C) | Reaction Time (h) | Crystallization Solvent | Yield (%) | Reference |

| Dichloromethane | 30-35 | 2 | Isopropyl alcohol | 76.5 | ijirt.org |

| Toluene | Room Temperature | 2 | Toluene | 50 | ijirt.org |

| Dichloromethane | 20-25 | 2 | Ethanol (B145695) | Not specified | ijirt.org |

Interactive Data Table: This table summarizes the reported effects of solvent and temperature on the yield of this compound.

Catalytic Approaches in Barbituric Acid Derivatization Reactions

While specific catalytic approaches for the synthesis of this compound are not extensively detailed in the literature, the broader field of barbituric acid derivatization offers insights into potential catalytic strategies. Various catalysts have been employed to facilitate the synthesis of barbituric acid derivatives, often in multi-component reactions.

For example, DABCO-based ionic liquids have been reported as efficient and recyclable catalysts for the synthesis of 5-arylidine barbituric and thiobarbituric acids in aqueous media. rsc.org Other catalytic systems used for the synthesis of various barbituric acid derivatives include L-proline, mdpi.com and nanocatalysts like Fe3O4@PVA-Cu and nickel nanoparticles. mdpi.com These catalysts often promote the reaction through mechanisms such as Knoevenagel condensation or Michael addition, which are key steps in the formation of complex barbiturate (B1230296) structures. mdpi.com The application of such catalysts to the synthesis of this compound could potentially lead to milder reaction conditions and improved yields.

Continuous Flow Methodologies and Byproduct Dehydration Facilitation

The synthesis of this compound has been successfully adapted to a continuous flow process. researchgate.net This approach offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scale-up. A key innovation in the continuous flow synthesis of this compound from DCC and malonic acid is the in-situ dehydration of the N,N'-dicyclohexylurea (DCU) byproduct. researchgate.net

Principles of Green Chemistry in this compound Synthesis

The synthesis of this compound, a key intermediate in the production of various chemical compounds, presents unique challenges, particularly when applying the principles of green and sustainable chemistry. chemicalbook.com Traditional synthetic routes often involve the condensation of malonic acid with a urea derivative. A common and direct approach is the reaction between malonic acid and N,N'-dicyclohexylcarbodiimide (DCC). researchgate.netacs.org However, this reaction is significantly hampered by the formation of N,N'-dicyclohexylurea (DCHU), a byproduct with extremely low solubility in a wide range of common organic solvents. acs.org This insolubility makes process optimization, especially for large-scale continuous flow manufacturing, a considerable challenge, as the solid byproduct can lead to reactor fouling and blockages. researchgate.net

To develop a more efficient and greener process, research has focused on overcoming the issue of DCHU precipitation. A key development was the strategic use of a dehydrating agent, such as phosphorus oxychloride (POCl₃), in the reaction mixture. researchgate.netvapourtec.comacs.org The addition of phosphorus oxychloride facilitates the in-situ dehydration of the insoluble DCHU byproduct, converting it back into the reactant DCC. researchgate.netacs.org This innovation prevents the formation of a solid slurry, resulting in a homogeneous reaction mixture that is highly suitable for continuous flow processing. acs.org This approach embodies several green chemistry principles, including process intensification and improved atom economy by recycling a byproduct within the reaction system.

The selection of an appropriate solvent is also critical. Tetrahydrofuran (THF) was identified as a suitable solvent due to the high solubility of the final product, this compound, which facilitates downstream processing. acs.org The solubility of the key components is detailed in the table below.

Solubility of this compound and Byproduct

Data sourced from research on developing continuous flow synthesis. acs.org

| Solvent | This compound Solubility (mg/mL) | N,N'-Dicyclohexylurea (DCHU) Solubility (mg/mL) |

| Tetrahydrofuran (THF) | 162 | 2 |

| 2-Methyltetrahydrofuran (MeTHF) | 102 | 1 |

| Dichloromethane (DCM) | 100 | <1 |

| Toluene | 46 | <1 |

| Acetonitrile | 32 | 1 |

| Ethyl Acetate | 31 | <1 |

| Acetone | 26 | 1 |

| Methanol | 10 | 1 |

Beyond this specific optimized flow process, other green synthetic strategies common in the synthesis of barbituric acid derivatives at large could be adapted. Microwave-assisted synthesis, for instance, is a powerful tool in green chemistry that dramatically reduces reaction times and often improves yields compared to conventional heating methods. arcjournals.orgresearchgate.net Studies on other barbituric acid derivatives show that reactions which take many hours under conventional reflux can be completed in minutes under microwave irradiation, with significantly higher product yields. arcjournals.orgjapsonline.com This efficiency minimizes energy consumption and reduces the potential for side-product formation.

Another green approach involves solvent-free reaction conditions, such as grinding reactants together at room temperature, sometimes with a catalyst. jetir.orgtsijournals.com This method, known as mechanochemistry, eliminates the need for potentially hazardous organic solvents, simplifying workup procedures and reducing chemical waste. tsijournals.com

Comparison of Conventional vs. Microwave-Assisted Synthesis for Barbituric Acid Derivatives

Data generalized from studies on various barbituric acid derivatives. arcjournals.orgresearchgate.net

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

| Conventional Heating (Reflux) | 18-24 hours | 75-81% | Established and widely used methodology. |

| Microwave Irradiation (MWI) | 5-10 minutes | 96-98% | Rapid reaction, high yield, energy efficient. arcjournals.orgjapsonline.com |

| Solvent-Free Grinding | 10-15 minutes | >90% | Environmentally friendly (no solvent), simple. tsijournals.com |

By integrating principles such as continuous flow processing, in-situ byproduct recycling, and exploring energy-efficient techniques like microwave irradiation, the synthesis of this compound can be aligned more closely with the goals of green chemistry, leading to more sustainable and efficient chemical manufacturing.

Chemical Reactivity and Transformational Chemistry of 1,3 Dicyclohexylbarbituric Acid

Electrophilic and Nucleophilic Reaction Pathways

1,3-Dicyclohexylbarbituric acid, a derivative of barbituric acid, possesses a unique chemical architecture that allows for both electrophilic and nucleophilic reactions. The core pyrimidine (B1678525) ring, with its electron-withdrawing carbonyl groups, renders the methylene (B1212753) protons at the C-5 position acidic and thus susceptible to deprotonation. This creates a nucleophilic carbanion that can readily participate in various reactions.

The acidity of the C-5 protons facilitates reactions with a range of electrophiles. For instance, acylation at the C-5 position can be achieved by treating a sodium derivative of a similar barbituric acid with an acyl chloride in the presence of pyridine (B92270). researchgate.net This highlights the nucleophilic character of the C-5 position after deprotonation.

Conversely, the carbonyl carbons of the barbituric acid ring are electrophilic centers. They can be attacked by nucleophiles, although the reactivity is influenced by the substituents on the nitrogen atoms. The bulky dicyclohexyl groups may sterically hinder the approach of nucleophiles to the carbonyl carbons. However, under appropriate conditions, nucleophilic attack can lead to ring-opening or other transformations.

Derivatization at the Pyrimidine Ring System

Knoevenagel Condensation for C-5 Functionalization

A key reaction for the functionalization of the C-5 position of barbituric acid and its derivatives is the Knoevenagel condensation. kau.edu.sa This reaction involves the condensation of an active methylene compound, such as this compound, with an aldehyde or ketone. The acidic nature of the C-5 protons in this compound makes it an ideal substrate for this transformation.

The reaction is typically catalyzed by a weak base, such as pyridine or piperidine, which facilitates the deprotonation of the barbituric acid derivative to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, leading to a condensation product after dehydration. This method provides a versatile route to a wide array of 5-substituted derivatives with potential applications in various fields. kau.edu.saresearchgate.net For example, the condensation of 1,3-diethyl-2-thiobarbituric acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol (B145695) with pyridine as a catalyst yields a donor-acceptor chromophore. kau.edu.sa

The general scheme for the Knoevenagel condensation of this compound is depicted below:

Table 1: Examples of Knoevenagel Condensation with Barbituric Acid Derivatives

| Barbituric Acid Derivative | Aldehyde/Ketone | Catalyst | Product | Reference |

| 1,3-Diethyl-2-thiobarbituric acid | 3,5-Dimethyl-1-phenylpyrazole-4-carbaldehyde | Pyridine | 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | kau.edu.sa |

| Barbituric acid | Vanillin | None (mechanochemical) | 5-(4-Hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | researchgate.net |

Formation of Spiro-Compounds and Fused Bicyclic Derivatives

The reactivity of the C-5 position of barbituric acid derivatives also allows for the synthesis of more complex molecular architectures, such as spiro-compounds and fused bicyclic systems.

Spiro compounds containing a barbiturate (B1230296) moiety can be synthesized through various strategies. One approach involves the reaction of 5,5-dibromobarbituric acids with dinucleophiles. For instance, the reaction of 5,5-dibromobarbituric acid with pyrogallol (B1678534) yields a spiro-compound. ijrbat.in These spiro-heterocycles are of interest due to their potential biological activities. ijrbat.in

Fused bicyclic derivatives can also be prepared from barbituric acid precursors. These reactions often involve intramolecular cyclization reactions. For example, a 5-(chlorobutanoyl)barbituric acid can undergo intramolecular cyclization in the presence of a non-nucleophilic base to form a furan-fused barbiturate derivative. researchgate.net

Heterocyclization Reactions Utilizing this compound Moieties

The versatile reactivity of this compound and its derivatives makes them valuable building blocks in heterocyclization reactions. The presence of multiple reactive sites—the acidic C-5 methylene group and the electrophilic carbonyl carbons—allows for participation in multi-component reactions to construct complex heterocyclic systems.

For example, barbituric acids can be utilized in the synthesis of spiro[dihydropyridine-oxindoles] through a three-component reaction with an arylamine and isatin. beilstein-journals.org In these reactions, the barbituric acid derivative acts as the active methylene component. Furthermore, a one-pot, three-component reaction involving barbituric acids, primary aromatic amines, and tert-butyl nitrite (B80452) can produce barbituric acid hydrazones through a C-5 dehydrogenative aza-coupling. semanticscholar.org

Mechanistic Investigations of Reactions Involving this compound

Catalytic Mechanisms in Carbamoylation Reactions

While specific mechanistic studies on carbamoylation reactions directly involving this compound are not extensively detailed in the provided search results, the general principles of nucleophilic acyl substitution are relevant. pressbooks.pub Carbamoylation reactions often proceed through the activation of a carboxylic acid by a coupling agent, such as a carbodiimide, to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond.

In the context of reactions involving barbituric acid derivatives, understanding the interplay of electrophiles and nucleophiles is crucial. The mechanisms of these reactions often involve a series of steps, including protonation, nucleophilic addition, and elimination of a leaving group. saskoer.ca The specific reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction pathway and the final products. nih.gov

Influence of Substituents on Reaction Selectivity and Kinetics

While detailed kinetic and selectivity studies focusing specifically on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be extrapolated from research on analogous N,N'-disubstituted barbituric acids, particularly the well-studied 1,3-dimethylbarbituric acid. The reactivity of the barbiturate core is primarily centered around the active methylene group at the C5 position and is significantly influenced by the electronic and steric nature of both substituents on reacting partners and those on the barbituric acid ring itself.

The key reactive site of this compound is the C5-methylene position. The protons at this position are acidic due to the resonance stabilization of the resulting carbanion by the two adjacent carbonyl groups. This acidity allows the compound to act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. The bulky N,N'-dicyclohexyl groups exert a significant steric influence, which may affect reaction rates and catalyst accessibility compared to less hindered analogues like 1,3-dimethylbarbituric acid, but the fundamental reaction pathways remain consistent.

Influence of Substituents on Electrophilic Partners

The selectivity and kinetics of reactions involving this compound are highly dependent on the nature of the electrophilic partner, such as aldehydes in Knoevenagel condensations or activated alkenes in Michael additions.

In the Knoevenagel condensation , an aldehyde or ketone reacts with the active methylene group at C5. The electronic properties of the substituents on the aromatic ring of a benzaldehyde (B42025) derivative, for instance, play a critical role.

Electron-Withdrawing Groups (EWGs): Aldehydes substituted with EWGs (e.g., -NO₂, -CN, -Cl) are more electrophilic and generally react faster. The resulting Knoevenagel products, 5-arylidene-1,3-dicyclohexylbarbituric acids, are stabilized by the electron-withdrawing nature of the substituent. These products are excellent Michael acceptors, readily undergoing subsequent conjugate additions.

Electron-Donating Groups (EDGs): Aldehydes bearing EDGs (e.g., -OCH₃, -N(CH₃)₂) are less electrophilic, leading to slower reaction rates.

This trend is also observed in subsequent reactions. For example, in the asymmetric Michael addition/cyclization of benzylidene barbituric acids, the electronic effect of substituents on the benzylidene moiety influences the outcome. Substrates with bromo- or chloro-substituents (EWGs) generally provide good yields and high stereoselectivity. mdpi.com In contrast, substrates with a strong electron-withdrawing fluoro group have shown poorer stereoselectivity. mdpi.com

In Michael additions , the C5-anion of this compound can add to α,β-unsaturated carbonyls or nitroalkenes. Studies on the reaction of 1,3-dimethylbarbituric acid with various substituted nitroalkenes have shown that the reaction proceeds efficiently with nitroalkenes bearing either electron-withdrawing or electron-donating groups, leading to high product yields. researchgate.netnih.gov This indicates the high nucleophilicity of the barbiturate anion, which can react with a wide scope of Michael acceptors.

The data below, derived from studies on analogous barbituric acid derivatives, illustrates the effect of substituents on the Michael acceptor in conjugate addition reactions.

Table 1: Influence of Substituents on Michael Acceptors in Reactions with Barbituric Acid Derivatives

| Barbituric Acid Derivative | Michael Acceptor (Substituent) | Product Yield (%) | Source |

| 1,3-Dimethylbarbituric Acid | β-Nitrostyrene (H) | 99% | nih.gov |

| 1,3-Dimethylbarbituric Acid | 4-Chloro-β-nitrostyrene (EWG) | 98% | nih.gov |

| 1,3-Dimethylbarbituric Acid | 4-Nitro-β-nitrostyrene (EWG) | 97% | nih.gov |

| 1,3-Dimethylbarbituric Acid | 4-Methyl-β-nitrostyrene (EDG) | 95% | nih.gov |

| 1,3-Dimethylbarbituric Acid | 4-Methoxy-β-nitrostyrene (EDG) | 88% | nih.gov |

| Barbituric Acid | β-Nitrostyrene (H) | 98% | nih.gov |

| Barbituric Acid | 4-Chloro-β-nitrostyrene (EWG) | 96% | nih.gov |

| Barbituric Acid | 4-Nitro-β-nitrostyrene (EWG) | 95% | nih.gov |

This table is generated based on data for analogous compounds to illustrate general reactivity principles.

Influence of Substituents on the Barbituric Acid Ring

While the N,N'-dicyclohexyl groups are the primary substituents on the parent molecule, further functionalization, most commonly at the C5 position, dramatically alters the subsequent chemical reactivity. The introduction of a 5-arylidene group via Knoevenagel condensation transforms the barbiturate from a nucleophile into a versatile electrophilic scaffold. The exocyclic double bond is highly polarized and susceptible to a variety of transformations. rltsc.edu.in

Structure-activity relationship studies suggest that incorporating substituted aryl moieties at the C5-position can significantly enhance the biological activity of the compound, which is a direct consequence of altered chemical properties. znaturforsch.com

These C5-substituted derivatives serve as key intermediates in:

Domino Reactions: A domino Michael-oxa-Michael addition has been achieved using N,N'-dimethyl barbituric acid and Morita-Baylis-Hillman acetates of nitroalkenes, catalyzed by an organocatalyst, to produce complex tetrahydropyrano-fused bicycles. mdpi.com

Annulation Reactions: Phosphine-catalyzed (3+2) annulation reactions between alkylidene barbiturates and Morita-Baylis-Hillman adducts lead to the formation of complex spirobarbiturates with excellent diastereoselectivity. mdpi.com

Multicomponent Reactions: Proline can catalyze a three-component reaction between aldehydes, 1,3-cyclohexanediones, and barbituric acid to synthesize chromano[2,3-d]pyrimidine-triones. mdpi.com The reaction proceeds through the in-situ formation of an alkylidene barbituric acid, which acts as a Michael acceptor. mdpi.com

The steric bulk of the N-cyclohexyl groups in this compound, compared to N-methyl groups, could potentially decrease the rate of these transformations by hindering the approach of reactants or catalysts to the reactive sites. However, the fundamental selectivity, dictated by the electronic nature of the C5-substituent, is expected to follow the same principles.

Table 2: Common Transformations Based on C5-Substituents of Barbituric Acids

| C5-Substituent | Reactant(s) | Reaction Type | Product Class | Source |

| 5-Arylidene | Nucleophile (e.g., Thiol, Enamine) | Michael Addition | 5-(1-Aryl-2-substituted-ethyl)barbiturates | researchgate.net |

| 5-Alkylidene | 1,3-Diketone | Domino Knoevenagel/Michael/Cyclization | Chromano[2,3-d]pyrimidines | mdpi.com |

| 5-Alkylidene | Morita-Baylis-Hillman Adducts | (3+2) Annulation | Spirobarbiturates | mdpi.com |

| 5-Arylidene | Oxindolylmalonitriles | Michael Addition/Cyclization | Bisspiro Barbituric Acid–Oxindoles | mdpi.com |

This table summarizes reaction types demonstrated with analogous C5-substituted barbiturates.

Advanced Spectroscopic and Analytical Characterization of 1,3 Dicyclohexylbarbituric Acid and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In 1,3-dicyclohexylbarbituric acid, the most prominent features in the IR spectrum would be the absorptions corresponding to the carbonyl (C=O) groups and the C-N bonds of the barbiturate (B1230296) ring, as well as the C-H bonds of the cyclohexyl groups.

The carbonyl stretching vibrations are expected to appear as strong, sharp bands in the region of 1650-1750 cm⁻¹. The exact position of these bands can be influenced by the electronic environment and hydrogen bonding. The spectrum of the parent barbituric acid shows strong carbonyl absorptions around 1700-1750 cm⁻¹. The C-N stretching vibrations would likely be observed in the 1000-1350 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclohexyl rings would be prominent in the 2850-3000 cm⁻¹ range. The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm the N,N'-disubstituted nature of the molecule.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | Stretch | 1680 - 1720 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 2950 | Strong |

| C-N | Stretch | 1000 - 1350 | Medium |

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of moderately polar molecules like this compound.

In the positive ion mode, the ESI-MS spectrum of this compound (C₁₆H₂₄N₂O₃, molecular weight 292.38 g/mol ) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 293.18. Adducts with sodium [M+Na]⁺ at m/z 315.17 and potassium [M+K]⁺ at m/z 331.14 may also be observed. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide valuable structural information through the analysis of fragmentation patterns. Common fragmentation pathways for similar structures involve the loss of the cyclohexyl groups or cleavage of the barbiturate ring.

Interactive Data Table: Predicted ESI-MS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 293.1860 |

| [M+Na]⁺ | 315.1679 |

| [M+K]⁺ | 331.1418 |

Optical Spectroscopy (e.g., Fluorescence, UV-Vis Spectroscopy) for Electronic Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of a molecule, specifically the electronic transitions that can occur upon absorption of light.

UV-Vis Spectroscopy: Simple barbiturates that are not 5-substituted typically exhibit weak absorption bands in the UV region corresponding to n→π* transitions of the carbonyl groups. For this compound, the absorption maximum is expected to be in the lower UV range, likely below 250 nm. The introduction of chromophoric or auxochromic substituents at the 5-position of the barbiturate ring in its derivatives can lead to a significant bathochromic (red) shift and an increase in the molar absorptivity. For instance, derivatives formed through Knoevenagel condensation with aromatic aldehydes exhibit strong absorption in the visible region.

Fluorescence Spectroscopy: this compound itself is not expected to be significantly fluorescent. However, many of its derivatives, particularly those with extended π-systems formed by condensation at the C5 position, can exhibit interesting photophysical properties such as aggregation-induced emission (AIE). researchgate.net These AIE-active derivatives are often non-emissive in dilute solutions but become highly fluorescent in the aggregated state or in the solid state. The fluorescence properties are highly dependent on the nature of the substituent at the 5-position.

X-Ray Diffraction Studies for Crystalline Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional crystalline structure of a molecule. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexyl rings and the barbiturate ring. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.

Microscopy Techniques for Morphological Analysis of Derivatives

Microscopy techniques are valuable for visualizing the morphology, or physical form, of crystalline and amorphous solids. For derivatives of this compound, techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can provide high-resolution images of the particle size, shape, and surface features.

Chemical microscopy, which involves the observation of crystal formation upon reaction with specific reagents, has been used for the differentiation of various barbiturates. tcichemicals.com The morphology of the crystals formed can be a characteristic feature for a particular compound. For fluorescent derivatives, fluorescence microscopy can be used to visualize the emission from different crystalline forms or to study the distribution of the compound in a sample.

Computational and Theoretical Studies on 1,3 Dicyclohexylbarbituric Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the chemical reactivity of molecules like 1,3-Dicyclohexylbarbituric acid. DFT methods model the electron density to calculate the energy of the system, providing a basis for deriving various molecular properties. nih.govresearchgate.net

The electronic structure is primarily described by the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

From HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict how the molecule will behave in a chemical reaction. These descriptors, rooted in conceptual DFT, provide a quantitative measure of reactivity. researchgate.net

Key Reactivity Descriptors from DFT:

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. This index is useful for predicting the molecule's role in reactions with biological macromolecules. researchgate.net

While specific DFT studies on this compound are not extensively published, the methodology has been successfully applied to other barbituric acid derivatives and heterocyclic compounds. rsc.orgnih.gov For instance, DFT has been used to model reaction mechanisms and predict the reactivity of various organic molecules, showing excellent correlation with experimental results. nih.gov Such calculations for this compound would reveal the most likely sites for electrophilic or nucleophilic attack by analyzing the local philicity and condensed Fukui functions, which pinpoint the reactivity of individual atoms within the molecule. researchgate.net

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to charge transfer |

| Global Electrophilicity (ω) | μ2 / (2η) | Electron-accepting capability |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are critical to its function, particularly its interaction with biological targets. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the conformational landscape of flexible molecules. dntb.gov.uanih.gov

Conformational analysis typically begins with a systematic search of possible conformations to identify low-energy structures. This is often followed by MD simulations, where the molecule's atomic motions are simulated over time by solving Newton's equations of motion. nih.govmdpi.com These simulations, which can be performed in a vacuum or with an explicit solvent to mimic physiological conditions, provide a detailed picture of the molecule's dynamic behavior. nih.gov

For disubstituted cyclohexanes, the equatorial position of a substituent is generally more stable than the axial position due to reduced steric hindrance from 1,3-diaxial interactions. libretexts.orglibretexts.org In this compound, the preferred conformation would likely involve both cyclohexyl groups positioned to minimize steric clash with each other and with the barbiturate (B1230296) ring. MD simulations can reveal the equilibrium between different conformers and the energy barriers for interconversion. Studies on other N,N-disubstituted compounds have shown that unexpected conformations, stabilized by intramolecular interactions, can be the most populated and biologically active. nih.gov Similar simulations on dicyclohexyl-containing molecules have been used to understand their stability and interactions within biological systems. researchgate.net

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a valuable tool for structural elucidation and for confirming experimental findings.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. researchgate.net By computing the second derivatives of the energy with respect to atomic displacements, a theoretical IR spectrum can be generated. Comparing this computed spectrum with an experimental one can help assign the observed vibrational modes to specific functional groups and motions within the molecule. While direct computational studies on this compound are limited, research on related pyrimidine (B1678525) structures demonstrates good agreement between DFT-calculated and experimental IR spectra, especially when anharmonic effects are considered. researchgate.netresearchgate.netcore.ac.uk

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The magnetic shielding of each nucleus is calculated, and the chemical shifts are determined relative to a standard reference compound (e.g., tetramethylsilane). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. For complex molecules like barbiturates, theoretical calculations can help resolve ambiguities in the assignment of NMR signals. researchgate.netnih.gov Recent advances in machine learning, trained on large datasets of computed and experimental data, are also emerging as powerful tools for the rapid and accurate prediction of IR spectra directly from a molecule's 3D structure. arxiv.orgmit.edu

Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Application |

| IR Frequency (C=O stretch) | ~1700-1750 cm⁻¹ | ~1710-1760 cm⁻¹ | Functional group identification |

| ¹H NMR (CH of cyclohexyl) | ~3.5-4.0 ppm | ~3.6-4.1 ppm | Structural confirmation |

| ¹³C NMR (C=O) | ~150-165 ppm | ~152-167 ppm | Isomer differentiation |

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bas.bg For barbiturates, which are known to act as central nervous system depressants, QSAR studies can help identify the key molecular features responsible for their sedative, hypnotic, or anticonvulsant effects. youtube.comyoutube.comyoutube.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These approaches analyze the steric and electrostatic fields surrounding a set of aligned molecules to generate a predictive model. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity.

For example, a CoMFA/CoMSIA study on barbituric acid derivatives as urease inhibitors successfully generated robust models with high predictive power. nih.govnih.gov The contour maps from these models provided detailed insights for designing new derivatives with improved inhibitory activity. nih.gov Similar computer-graphic-based pattern recognition analyses have been used to differentiate between convulsant and anticonvulsant barbiturates. acs.org Applying these methodologies to a series of N,N'-disubstituted barbiturates, including this compound, could elucidate the structural requirements for a specific biological effect and guide the synthesis of novel, more potent compounds.

Table 3: Typical Statistical Parameters for a 3D-QSAR Model

| Parameter | Description | Typical Value | Implication |

| q² | Cross-validated correlation coefficient | > 0.5 | Good internal predictivity |

| r² | Non-cross-validated correlation coefficient | > 0.6 | Goodness of fit of the model |

| r²pred | Predictive r² for an external test set | > 0.6 | Good external predictivity |

Applications and Research Trajectories of 1,3 Dicyclohexylbarbituric Acid in Interdisciplinary Science

Applications in Organic Synthesis

1,3-Dicyclohexylbarbituric acid has established itself as a significant intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its rigid, yet functionalizable, barbiturate (B1230296) core, combined with the lipophilic nature of the cyclohexyl groups, provides a unique scaffold for the construction of targeted molecules.

As a Key Intermediate for Pharmaceutical and Specialty Chemicals

The general utility of this compound extends to its classification as a building block for a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs) under investigation. cymitquimica.commdpi.com Its structure is a derivative of barbituric acid, a well-known scaffold in medicinal chemistry, suggesting its potential for the development of other specialty chemicals with diverse biological activities. ijirt.org

| Starting Material | Reagent | Product | Significance |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide (DCC) | Malonic Acid | This compound | Key intermediate for Daprodustat synthesis. chemicalbook.comijirt.org |

| This compound | Ethyl isocyanoacetate | Penultimate intermediate | Further functionalization towards the final API. chemicalbook.com |

| Penultimate intermediate | Saponification | Daprodustat | Active Pharmaceutical Ingredient. chemicalbook.com |

Utility in Complex Molecule Synthesis and Functional Material Precursors

Beyond its established role in pharmaceutical synthesis, this compound serves as a versatile precursor for more complex molecular architectures and functional materials. While specific, large-scale applications in functional materials are still an emerging area of research, its inherent chemical properties make it a compound of interest. Barbituric acid and its derivatives are known to be useful in the creation of spiro-compounds and fused bicyclic derivatives, which can lead to molecules with rigid structures and potential applications in areas like nucleotide mimics and inhibitors of matrix metalloproteinases (MMPs). ijirt.org The dicyclohexyl substitution pattern enhances its lipophilicity, a property that can be exploited in the design of materials with specific solubility and interfacing characteristics.

Role in Catalysis Research

The exploration of this compound in the field of catalysis is in its early stages. While the broader class of barbituric acid derivatives has been investigated in various catalytic transformations, specific studies focusing on the 1,3-dicyclohexyl variant are limited.

Investigations into Polymerization Catalysis

Currently, there is a lack of specific research literature detailing the application of this compound as a catalyst in polymerization reactions. However, the structural motifs present in the molecule, such as the dicarbonyl and urea (B33335) functionalities, are known to participate in various catalytic cycles. Future research may explore its potential as a co-catalyst or a ligand in polymerization processes.

Exploration as a Component in Reaction Catalysis

Research into the catalytic activity of this compound itself is not yet prevalent. However, studies on related barbituric acid derivatives offer some insights into its potential. For instance, a catalyst- and additive-free method for the C(sp3)–H functionalization of barbituric acids has been developed, suggesting the inherent reactivity of the barbiturate core that could be harnessed in catalytic systems. This process involves a dehydrogenative aza-coupling reaction under ambient conditions. While this study does not employ this compound as a catalyst, it highlights the chemical environment of the barbiturate ring which could be relevant for future catalyst design.

Contributions to Supramolecular Chemistry

The ability of barbituric acid and its derivatives to form well-defined supramolecular assemblies through hydrogen bonding has been a subject of significant interest in supramolecular chemistry. These non-covalent interactions can be programmed to direct the formation of intricate and functional architectures.

Research has shown that barbituric acid derivatives can self-assemble at solid-liquid interfaces, forming chiral guest-host supramolecular nanoarchitectures. unibestpharm.com These assemblies can create sophisticated wavy patterns where guest molecules are nested within the cavities of the host structure. While this particular study does not specify the use of this compound, it demonstrates the potential of the barbiturate core to drive complex self-assembly processes. The bulky cyclohexyl groups on this compound would undoubtedly influence the packing and geometry of such supramolecular structures, offering a tunable component for designing novel nanomaterials. Further investigations into the specific self-assembly behavior of this compound are warranted to fully understand its potential in this domain.

Host-Guest Chemistry and Molecular Recognition Studies

The barbiturate scaffold is well-known for its ability to participate in specific molecular recognition events, primarily through hydrogen bonding. While specific host-guest studies involving this compound are not extensively documented, the general principles of barbiturate chemistry suggest its potential in this area. Barbituric acid and its derivatives are known to form stable complexes with complementary molecules like melamine, driven by multiple hydrogen bonds. These interactions form the basis of self-assembly and the creation of organized supramolecular structures. The bulky cyclohexyl groups of this compound would likely influence the steric and electronic properties of the binding site, potentially leading to selective recognition of specific guest molecules.

Impact in Materials Science Research

The unique chemical and physical properties of barbituric acid derivatives have made them attractive building blocks for the development of novel materials with tailored functionalities.

Development of Novel Materials Based on Barbituric Acid Scaffolds

The barbituric acid scaffold serves as a versatile platform for the construction of a wide array of materials. nih.gov Its ability to engage in strong and directional hydrogen bonding makes it a key component in the formation of liquid crystals, gels, and porous organic frameworks. The introduction of cyclohexyl groups in this compound modifies its solubility and packing behavior, which can be leveraged to create materials with specific physical properties. The development of such materials is driven by the potential for applications in areas like separation, storage, and catalysis.

Functional Materials with Specific Optical or Chemosensing Properties

Barbituric acid derivatives have been successfully incorporated into functional materials with specific optical and chemosensing capabilities. For instance, they have been used to create fluorescent molecular rotors and luminogens exhibiting aggregation-induced emission (AIE). While specific research on this compound in these applications is limited, the general principles are well-established for other barbiturate derivatives.

Fluorescent Molecular Rotors: The fluorescence properties of certain molecules are sensitive to the viscosity of their environment. This principle is harnessed in fluorescent molecular rotors, where intramolecular rotation is restricted in viscous media, leading to an increase in fluorescence intensity. While not specifically demonstrated for this compound, the barbiturate scaffold can be functionalized with appropriate chromophores to create such systems.

Aggregation-Induced Emission (AIE) Luminogens: AIE is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. This property is highly desirable for applications in bio-imaging and sensing. Barbituric acid derivatives have been shown to exhibit AIE, and it is plausible that this compound could be a component of such systems, with its bulky substituents potentially promoting the aggregation necessary for enhanced emission.

Medicinal Chemistry Research and Pharmacological Relevance

Barbiturates have a long history in medicine, primarily as central nervous system depressants. webmd.com While many of the early barbiturates have been superseded by safer alternatives, research into the pharmacological potential of novel derivatives continues.

Role as a Cytotoxic Compound and Inhibitor of Cellular Processes

The cytotoxic properties of various barbituric acid derivatives have been investigated for their potential as anticancer agents. While comprehensive studies on the specific cytotoxic mechanisms of this compound are not widely available, research on related compounds provides some insights into potential modes of action.

DNA Binding and Protein Synthesis Inhibition: Some cytotoxic compounds exert their effects by interacting with DNA or inhibiting essential cellular processes like protein synthesis. While direct evidence for this compound is lacking, some studies on other heterocyclic compounds suggest that inhibition of enzymes involved in purine (B94841) synthesis, which are crucial for DNA and RNA production, could be a possible mechanism. Furthermore, the potential to induce DNA strand scission is another avenue through which such compounds could exert cytotoxic effects. It is important to note that the toxicity of barbiturates is a significant concern, and their therapeutic window is often narrow.

Below is a table summarizing the research findings on the applications of barbituric acid derivatives, with a focus on areas relevant to this compound.

| Research Area | Key Findings for Barbituric Acid Derivatives | Relevance to this compound |

| Host-Guest Chemistry | Form stable hydrogen-bonded complexes with molecules like melamine. | The barbiturate core suggests potential for similar interactions, influenced by the cyclohexyl groups. |

| Supramolecular Assemblies | Form predictable 1D, 2D, and 3D structures through hydrogen bonding. nih.govirapa.org | The dicyclohexyl groups would direct the self-assembly process, affecting the final architecture. |

| Materials Science | Used as building blocks for liquid crystals, gels, and porous materials. nih.gov | The specific properties imparted by the cyclohexyl groups could be exploited for novel material design. |

| Functional Materials | Incorporated into fluorescent molecular rotors and AIE luminogens. | A potential candidate for such applications, though specific studies are needed. |

| Medicinal Chemistry | Exhibit a range of pharmacological activities, including cytotoxicity. webmd.com | May possess cytotoxic properties, but its specific mechanism of action requires further investigation. |

Investigation of Anti-Angiogenic and Antineoplastic Activity in Research Models

While direct, in-depth studies on the anti-angiogenic and antineoplastic activities of this compound are not extensively detailed in publicly available literature, its structural class—barbituric acid derivatives—has been a subject of interest in cancer research. Barbituric acid and its derivatives are recognized for their diverse biological activities, and some have been investigated for their potential as anticancer agents. researchgate.net For instance, certain derivatives have shown moderate activity against various human cancer cell lines, including prostate and breast cancer. researchgate.net

The interest in barbituric acid derivatives stems from their ability to be chemically modified to interact with various biological targets. The core barbituric acid structure can be substituted at different positions to create a library of compounds with potentially diverse pharmacological profiles. The dicyclohexyl groups in this compound, for example, significantly increase its lipophilicity, which could influence its cellular uptake and interaction with intracellular targets.

Research into related compounds, such as those derived from the Knoevenagel condensation of barbituric acid, has explored their potential as anti-angiogenic agents. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. The evaluation of barbituric acid derivatives in models like the chorioallantoic membrane (CAM) assay helps to assess their ability to inhibit blood vessel formation. nih.gov

Although specific data on this compound's efficacy in these areas is limited in the provided search results, its classification as a barbituric acid derivative places it within a group of compounds with recognized potential for antineoplastic and anti-angiogenic research. researchgate.netcymitquimica.com Further investigation would be required to elucidate its specific mechanisms of action and therapeutic potential.

Contribution to Drug Design Platforms and Pharmacophore Development

The concept of a pharmacophore, which describes the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity, is central to modern drug design. univie.ac.atresearchgate.net Barbituric acid and its derivatives, including this compound, serve as valuable scaffolds in the development of new therapeutic agents. The rigid heterocyclic core of barbituric acid provides a defined spatial orientation for various substituents.

In the context of drug design, this compound can be seen as a building block. cymitquimica.com Its synthesis and the introduction of different functional groups at the 5-position of the barbiturate ring allow for the creation of a diverse library of compounds. This diversity is crucial for exploring structure-activity relationships (SAR), which aim to understand how chemical structure influences biological activity.

Pharmacophore modeling can be broadly categorized into ligand-based and structure-based approaches. nih.gov In a ligand-based approach, a set of active molecules is superimposed to identify common chemical features that are likely responsible for their biological activity. Structure-based pharmacophore modeling, on the other hand, utilizes the three-dimensional structure of the biological target, such as a protein, to define the key interaction points for a ligand. nih.gov

While specific pharmacophore models derived directly from this compound are not detailed in the search results, its role as an intermediate in the synthesis of other compounds, such as the hypoxia-inducible factor (HIF)-prolyl hydroxylase inhibitor Daprodustat, highlights its importance in drug discovery platforms. chemicalbook.com The cyclohexyl groups of this compound contribute to the lipophilicity of the resulting molecules, a key parameter in drug design that affects absorption, distribution, metabolism, and excretion (ADME) properties.

The use of computational tools in drug design allows for the virtual screening of large compound libraries based on pharmacophore models. univie.ac.at This process can identify novel molecules with the potential to interact with a specific biological target. The chemical space occupied by barbituric acid derivatives, including this compound, offers a rich source of diverse scaffolds for such virtual screening campaigns.

Metabolic Pathway Studies of Barbituric Acid Derivatives and Related Compounds

The study of metabolic pathways is crucial for understanding the fate of xenobiotics, including drugs and other chemical compounds, within a biological system. While specific metabolic studies on this compound are not extensively documented in the provided search results, the metabolism of other barbituric acid derivatives, such as hexobarbital, has been investigated. nih.gov

Databases like MetaCyc serve as comprehensive resources for information on metabolic pathways and enzymes from a wide range of organisms. nih.gov These databases are instrumental in predicting the potential metabolic fate of compounds based on their chemical structure and known enzymatic reactions.

The metabolism of barbiturates generally involves enzymatic modifications that increase their water solubility, facilitating their excretion from the body. These modifications can include oxidation of substituents on the barbiturate ring, N-dealkylation, and cleavage of the barbiturate ring itself. The specific metabolic pathways can vary significantly depending on the nature of the substituents.

For instance, the metabolism of hexobarbital, which contains a cyclohexenyl and a methyl group, has been studied. nih.gov The presence of the bulky and lipophilic dicyclohexyl groups in this compound would likely influence its metabolic profile, potentially leading to different metabolic products compared to barbiturates with smaller alkyl or aryl substituents. The increased lipophilicity might also affect its distribution and accumulation in tissues.

Understanding the metabolic pathways of barbituric acid derivatives is essential not only for drug development but also for assessing their potential for bioaccumulation and toxicity. The identification of metabolites is a key component of preclinical safety and efficacy studies.

Environmental Chemistry Considerations

Potential Degradation Pathways in Environmental Systems

The environmental fate of pharmaceuticals and their intermediates is a growing area of concern. Barbiturates, as a class of compounds, have been detected in aquatic environments, indicating their potential for persistence. nih.govresearchgate.net Studies on the degradation of various barbiturates have shown that they can be resistant to both biotic and abiotic degradation processes. nih.gov

Potential degradation pathways for organic compounds in the environment include photodegradation (breakdown by sunlight), hydrolysis (reaction with water), and biodegradation (breakdown by microorganisms). The chemical structure of a compound plays a significant role in determining its susceptibility to these degradation processes.

For barbituric acid derivatives, the stability of the heterocyclic ring is a key factor in their environmental persistence. While specific studies on the degradation of this compound are not available in the provided search results, research on other barbiturates suggests a high degree of recalcitrance. nih.gov Investigations into the biodegradability of several barbiturates under aerobic conditions and their hydrolysis did not show any significant degradation. nih.gov

The presence of the two cyclohexyl groups in this compound could further increase its resistance to degradation. These bulky, non-polar groups may hinder enzymatic attack by microorganisms. However, some microorganisms have been shown to degrade related chlorinated compounds, suggesting that microbial degradation pathways for complex organic molecules do exist.

Fate and Transport Studies of Barbituric Acid Compounds

The fate and transport of chemical compounds in the environment determine their distribution and potential for exposure to non-target organisms. The physicochemical properties of a compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), are key determinants of its environmental behavior.

Barbiturates have been detected in surface water and even in groundwater that has been impacted by wastewater infiltration from decades prior, highlighting their long-term persistence and mobility in the environment. nih.gov The presence of these compounds in wastewater effluents is a primary route of entry into aquatic systems. researchgate.net

The transport of barbituric acid compounds in the environment is influenced by their partitioning between water, soil, and air. The lipophilicity of a compound, often estimated by its Kow value, is a critical parameter. Compounds with high Kow values tend to sorb to organic matter in soil and sediment, which can reduce their mobility in water but also lead to their accumulation in these environmental compartments.

Q & A

Q. What are the recommended methods for synthesizing 1,3-Dicyclohexylbarbituric acid in a laboratory setting?

The synthesis of this compound can be achieved via a continuous flow reaction. A validated approach involves condensing dicyclohexylcarbodiimide (DCC) with malonic acid in the presence of phosphorus oxychloride (POCl₃), which facilitates dehydration of the insoluble byproduct N,N'-dicyclohexylurea. This method enhances reaction efficiency and scalability compared to traditional batch processes. Key steps include:

Q. What precautions are necessary when handling this compound due to its physicochemical properties?

Due to its hydrophobic nature and poor water solubility, the compound requires handling in organic solvents (e.g., acetone or chloroform). Key precautions include:

- Using fume hoods and local exhaust ventilation to minimize inhalation of dust/aerosols.

- Wearing PPE: N95 respirators, nitrile gloves, and eye protection to prevent skin/eye contact.

- Storing the compound in airtight containers away from moisture, as hydrolysis may alter its stability.

- Avoiding aqueous environments during experimental design due to its low aqueous solubility .

Q. How does this compound exert its cytotoxic effects on cancer cells?

The compound acts as a DNA-binding agent, disrupting replication and transcription processes. Its mechanism involves:

- Intercalation or minor groove binding to DNA, inhibiting topoisomerase activity.

- Suppression of protein synthesis via ribosomal RNA targeting.

- Validation of cytotoxicity through in vitro assays (e.g., MTT or clonogenic survival tests) using human cancer cell lines .

Advanced Research Questions

Q. How can researchers address contradictions in the temperature dependence of reaction kinetics involving this compound?

Studies show that the reaction rate between N,N'-dicyclohexylbarbituric acid and ethyl 2-isocyanatoacetate remains invariant with temperature. This anomaly arises from a catalytic mechanism where equilibria shifts counteract temperature-driven rate changes. To resolve such contradictions:

Q. What analytical techniques are suitable for characterizing the DNA-binding interactions of this compound?

Advanced characterization methods include:

- Fluorescence spectroscopy : Track changes in ethidium bromide displacement or intrinsic compound fluorescence upon DNA binding.

- X-ray crystallography : Resolve 3D structures of DNA-compound complexes to identify binding modes (e.g., intercalation vs. groove binding).

- Circular dichroism (CD) : Monitor conformational changes in DNA secondary structure.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. What considerations are critical when designing in vivo studies to evaluate the antitumor efficacy of this compound?

Key factors include:

- Solubility optimization : Use biocompatible solvents (e.g., PEG-400 or cyclodextrin complexes) to enhance bioavailability.

- Dosing regimen : Balance efficacy and toxicity via dose-escalation studies in rodent xenograft models.

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS.

- Tumor model selection : Prioritize patient-derived xenografts (PDX) or syngeneic models reflecting human cancer subtypes .

Methodological Notes

- Spectroscopic tracking : Utilize the compound’s intrinsic fluorescence (λex/λem = 350/450 nm) for real-time cellular uptake studies .

- Controlled synthesis : Scale-up reactions in flow reactors reduce impurities (e.g., <2% byproduct) and improve reproducibility .

- Safety protocols : Adhere to GHS Category 2 guidelines for skin/eye irritation and respiratory protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.